molecular formula C19H16N2O3 B13952301 Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- CAS No. 35629-40-4

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-

Cat. No.: B13952301
CAS No.: 35629-40-4
M. Wt: 320.3 g/mol
InChI Key: SQFIORDXMAQZNW-UHFFFAOYSA-N
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Description

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a 4,5-diphenyl-2-oxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- typically involves the reaction of 4,5-diphenyl-2-oxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4,5-diphenyl-2-oxazole+acetic anhydrideAcetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-\text{4,5-diphenyl-2-oxazole} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-} 4,5-diphenyl-2-oxazole+acetic anhydride→Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide
  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide

Uniqueness

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

35629-40-4

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-acetyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C19H16N2O3/c1-13(22)21(14(2)23)19-20-17(15-9-5-3-6-10-15)18(24-19)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

SQFIORDXMAQZNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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